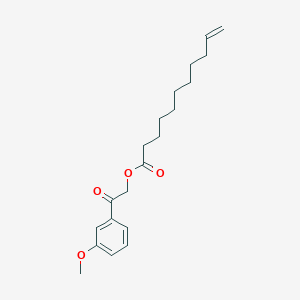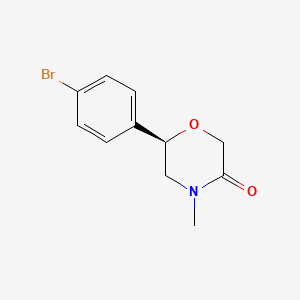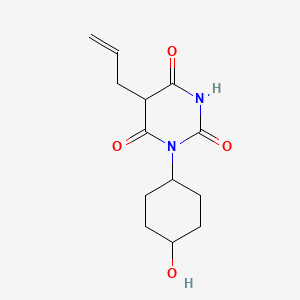![molecular formula C14H21ClN2O2 B14174012 N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea CAS No. 923027-22-9](/img/structure/B14174012.png)
N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” typically involves the reaction of a chloroethylamine derivative with a substituted phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybutyl group.
Reduction: Reduction reactions could target the urea moiety or the chloroethyl group.
Substitution: Nucleophilic substitution reactions are likely, especially at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted urea compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.
Biology
Biologically, derivatives of urea are often explored for their potential as enzyme inhibitors or as part of drug design efforts targeting specific proteins or pathways.
Medicine
In medicine, compounds like “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” might be investigated for their anticancer properties, given the presence of the chloroethyl group, which is known to form DNA cross-links.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might work by alkylating DNA, thereby preventing cell division. The molecular targets could include DNA itself or enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-[3-(4-methoxyphenyl)phenyl]urea
- N-(2-Chloroethyl)-N’-[3-(4-methoxyethyl)phenyl]urea
Uniqueness
“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxybutyl group. This structural uniqueness could impart different physical, chemical, and biological properties compared to its analogs.
Propriétés
Numéro CAS |
923027-22-9 |
|---|---|
Formule moléculaire |
C14H21ClN2O2 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[3-(4-methoxybutyl)phenyl]urea |
InChI |
InChI=1S/C14H21ClN2O2/c1-19-10-3-2-5-12-6-4-7-13(11-12)17-14(18)16-9-8-15/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,16,17,18) |
Clé InChI |
MEDXKJGHHGDXFR-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)

![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)








